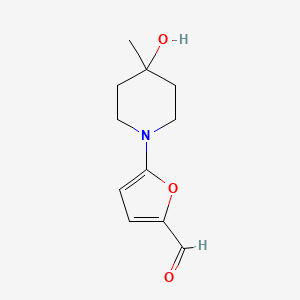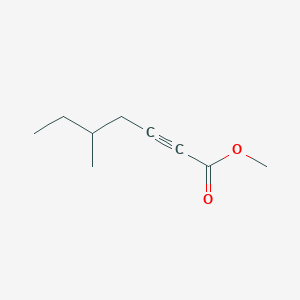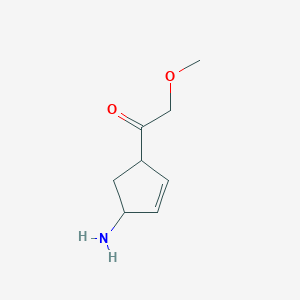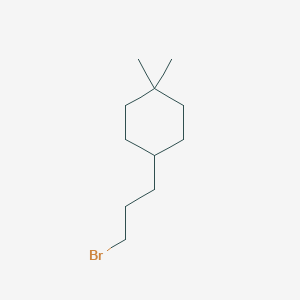
4-Ethenyl-5-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-5-methyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at the first and second positions, respectively. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of both oxygen and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-5-methyl-1,2-oxazole can be achieved through several methods. One common approach involves the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TOSMIC) as a key reagent . This reaction typically involves the condensation of an aldehyde with TOSMIC under basic conditions, followed by cyclization to form the oxazole ring.
Another method involves the cycloaddition of suitable furan or thiophene derivatives with TOSMIC, leading to the formation of oxazole rings . These reactions are generally carried out under mild conditions and yield high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Ethenyl-5-methyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethenyl-5-methyl-1,2-oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
4-Ethenyl-5-methyl-1,2-oxazole can be compared with other oxazole derivatives, such as:
5-Phenyl-1,2-oxazole: Known for its anticancer properties.
4,5-Dimethyl-1,2-oxazole: Exhibits antibacterial activity.
2-Methyl-5-nitro-1,2-oxazole: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
4-ethenyl-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H7NO/c1-3-6-4-7-8-5(6)2/h3-4H,1H2,2H3 |
InChI Key |
NCEYWDGOBNESDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)



![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)

![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)
